N-methyladamantan-1-amine
Overview
Description
N-Methyladamantan-1-amine is a chemical compound with the molecular formula C11H19N. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and has been studied for various applications in medicinal chemistry and materials science.
Scientific Research Applications
N-Methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Safety and Hazards
The safety information for N-methyladamantan-1-amine indicates that it should be handled with caution . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
N-Methyladamantan-1-amine, also known as Amantadine, primarily targets the M2 proton channel of influenza A viruses . This channel plays a crucial role in the viral life cycle, facilitating the release of viral RNA into the cytoplasm of infected cells .
Mode of Action
The compound interacts with its target by blocking the proton flow through the M2 ion channel . This action prevents the release of viral RNA into the cytoplasm of the infected cells, thereby inhibiting the replication of the virus .
Biochemical Pathways
The blocking of the M2 ion channel disrupts the normal functioning of the influenza A virus. This disruption affects the viral life cycle and prevents the virus from replicating within the host cell
Pharmacokinetics
The N-methyl group of the adamantyl moiety is a major site of metabolism . These factors can impact the bioavailability of the compound.
Result of Action
The primary result of this compound’s action is the inhibition of influenza A virus replication. By blocking the M2 ion channel, the compound prevents the release of viral RNA into the host cell’s cytoplasm, thereby stopping the virus from replicating .
Biochemical Analysis
Biochemical Properties
N-methyladamantan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma1 receptors, which are involved in modulating neurotransmitter release and ion channel activity . The interaction between this compound and sigma1 receptors is crucial for its biochemical activity, influencing various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in retinal cells, this compound derivatives have been shown to attenuate ischemia-reperfusion injury, suggesting a protective role in cellular stress conditions . This compound’s impact on cell function highlights its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to sigma1 receptors with high affinity, modulating their activity and influencing downstream signaling pathways . This binding interaction is a key aspect of its mechanism of action, affecting various cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, in a rat model of retinal ischemia-reperfusion injury, this compound derivatives demonstrated dose-dependent protective effects . These findings underscore the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these metabolic pathways is essential for elucidating its biochemical and pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions determine its bioavailability and efficacy in different tissues . Studying its transport and distribution helps in understanding its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its biochemical activity and therapeutic applications . Investigating its subcellular localization provides insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyladamantan-1-amine can be synthesized through several methods. One common approach involves the alkylation of adamantan-1-amine with methyl iodide in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N-Methyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyladamantan-1-imine.
Reduction: Reduction reactions can convert it back to adamantan-1-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like methyl iodide are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imines, while substitution reactions can produce various alkylated derivatives.
Comparison with Similar Compounds
- Memantine (3,5-dimethyladamantan-1-amine)
- 3-Methyladamantan-1-amine hydrochloride
N-Methyladamantan-1-amine stands out due to its unique combination of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-methyladamantan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLSRPWNVZXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190650 | |
Record name | 1-Adamantanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-38-2, 3717-39-3 | |
Record name | 1-(Methylamino)adamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC187507 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-adamantylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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